5-Bromo-2,3-dihydro-1H-indene, also known as 5-bromoindane, is a halogenated aromatic hydrocarbon featuring a rigid indane scaffold. This structure serves as a critical intermediate in organic synthesis, particularly for constructing complex polycyclic molecules used in medicinal chemistry and materials science.[1][2][3] Its primary procurement value lies in its role as a precursor, where the bromine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions.[4]
Aryl bromide electrophile for palladium-catalyzed cross-coupling reactions
Grignard reagent formation enables nucleophilic C–C bond construction
Single 5-bromo regioisomer supports defined product regiochemistry
Substituting 5-bromo-2,3-dihydro-1H-indene with seemingly similar analogs like 5-chloroindane, positional isomers (e.g., 4-bromoindane), or the parent indane is often unviable. The choice of the aryl halide is critical for process efficiency, particularly in cross-coupling reactions where the carbon-bromine bond's reactivity is intermediate and often optimal compared to the less reactive carbon-chlorine bond and the more expensive, sometimes less stable, carbon-iodine bond.[5] This specific reactivity profile directly impacts catalyst selection, reaction kinetics, and achievable yields, making the bromo-derivative non-interchangeable for established protocols. Furthermore, the 5-position of the bromine atom defines the regiochemical outcome of subsequent functionalization, and substitution with other isomers or the parent indane would lead to entirely different molecular geometries and final product properties.
4-Bromoindane regioisomer differs in boiling point and NMR fingerprint; may alter purification and identity confirmation.
5-Chloroindane has lower oxidative addition reactivity; cross-coupling performance may not transfer without re-optimization.
Direct bromination produces a mixture of 4- and 5-bromoindane; regioisomeric purity requires verification before use.
Aryl bromides, such as 5-bromo-2,3-dihydro-1H-indene, are generally more reactive than their chloro-analogs in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the often rate-limiting oxidative addition step in the catalytic cycle.[5] While advances in catalysis have enabled the use of aryl chlorides, they often require more specialized, expensive ligands or harsher reaction conditions to achieve comparable yields to aryl bromides, which react efficiently under milder conditions.[5][6]
| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | Higher reactivity, enabling milder reaction conditions and often higher yields. |
| Comparator Or Baseline | Aryl Chlorides: Lower reactivity, often requiring more forcing conditions or specialized, highly active catalyst systems. |
| Quantified Difference | The C-Br bond is weaker than the C-Cl bond, leading to faster kinetics in the rate-determining oxidative addition step. |
| Conditions | General Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig). |
For process development and manufacturing, using the bromo-derivative can reduce catalyst costs, improve energy efficiency, and increase throughput by enabling faster, more reliable reactions.
In the synthesis of novel indazole-based heteroaryl compounds, 5-bromoindazoles serve as effective precursors. For example, the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, using Pd(dppf)Cl2 as the catalyst, resulted in the desired product in a 92% yield.[7] This high conversion rate demonstrates the utility of the bromo-indazole scaffold for reliably accessing complex, biologically relevant molecules.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 92% yield |
| Comparator Or Baseline | Uncatalyzed or less optimal catalyst systems (e.g., Pd(OAc)2 gave 0% yield, PdCl2(PPh3)2 gave 65% yield).[7] |
| Quantified Difference | A 27% absolute yield improvement over the next-best catalyst tested (PdCl2(PPh3)2). |
| Conditions | Suzuki cross-coupling with N-Boc-2-pyrroleboronic acid, K2CO3 base, DME solvent, 80 °C, 2 hours. |
This provides a reliable and high-yielding route for medicinal chemists to synthesize libraries of potential drug candidates, making the bromo-precursor a valuable and predictable starting material.
The introduction of bromine atoms into aromatic systems significantly alters their electronic properties, which is a key strategy in tuning materials for organic electronics. Bromination generally lowers the HOMO-LUMO energy gap compared to non-brominated analogues.[8] For example, in a series of isoindigo-based organic semiconductors, the position of a bromine atom on a terminal indanone-based acceptor unit affected the electrochemical behavior; one isomer showed a deeper HOMO level while another featured a significantly lower LUMO energy compared to its positional isomer.[9] This demonstrates that the specific placement of bromine, as in 5-bromo-2,3-dihydro-1H-indene, is a critical design element for tuning semiconductor properties.
| Evidence Dimension | HOMO-LUMO Energy Gap |
| Target Compound Data | Lower energy gap compared to non-brominated analogs. |
| Comparator Or Baseline | Non-brominated parent compounds (e.g., indane or other aromatic systems) have a wider HOMO-LUMO gap.[8] |
| Quantified Difference | The HOMO-LUMO gap for brominated aromatics can be in the 1.85-4.91 eV range, versus 3.39-8.07 eV for their non-brominated counterparts.[8] |
| Conditions | DFT/TDDFT computational analysis in aqueous and gaseous media. |
This tunability allows materials scientists to procure specific brominated building blocks to rationally design organic semiconductors with targeted charge-transport and photophysical properties for devices like OFETs and OLEDs.
Given its reliable performance in high-yield cross-coupling reactions, 5-bromo-2,3-dihydro-1H-indene is a preferred starting material for synthesizing libraries of substituted indanes and related fused-ring systems. These scaffolds are prevalent in compounds targeting CNS disorders and other biological targets.[2]
The indane scaffold is a known pharmacophore in dopamine transporter (DAT) inhibitors. The 5-bromo position provides a key vector for synthetic elaboration to explore structure-activity relationships and develop novel therapeutic agents for conditions like ADHD or narcolepsy, building upon the foundation of known indane-based DAT inhibitors.[10][11][12]
The ability of the bromine atom to lower LUMO energy levels makes this compound a strategic choice for constructing electron-accepting units in organic semiconductors.[9] Its incorporation can be used to develop n-type materials for applications in organic field-effect transistors (OFETs) and complementary logic circuits.
Irritant